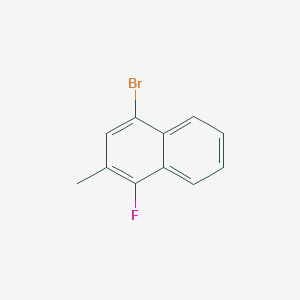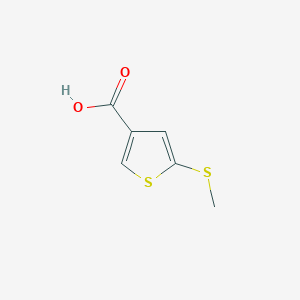
5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Methylsulfanyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives like “5-(Methylsulfanyl)thiophene-3-carboxylic acid” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” is 1S/C6H6O2S2/c1-9-5-2-4 (3-10-5)6 (7)8/h2-3H,1H3, (H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-(Methylsulfanyl)thiophene-3-carboxylic acid” has a molecular weight of 174.24 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Biologically Active Compounds
Thiophene-based analogs, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in the development of new drugs with these properties.
Synthesis of Poly (2-methylbut-2-enyl thiophene-3-carboxylate)
3-Thiophenecarboxylic acid, a compound similar to 5-(Methylsulfanyl)thiophene-3-carboxylic acid, has been used in the preparation of a novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in similar synthetic processes.
Development of D-amino Acid Inhibitor
5-(Methylsulfanyl)thiophene-3-carboxylic acid is also used as a leading compound for the development of a clinically useful D-amino acid inhibitor . It has the potential to serve as active site probes to elucidate the structure-function relationships of D-amino acids .
Safety and Hazards
Direcciones Futuras
The future directions for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” and similar compounds are likely to be influenced by their potential applications. Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
5-methylsulfanylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGXAVGPQZBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)thiophene-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



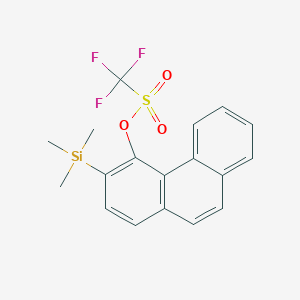
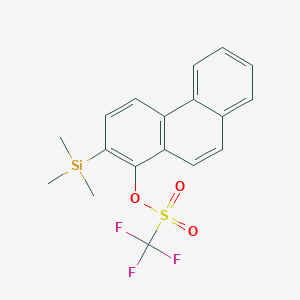
![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)

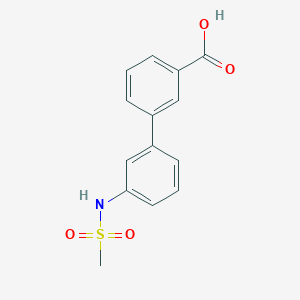
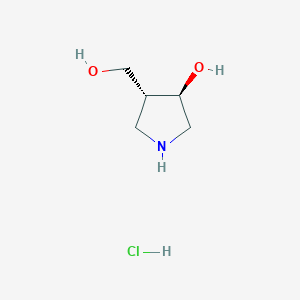


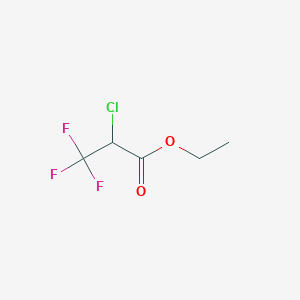
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

